An In-depth Technical Guide to the Physical Properties of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
An In-depth Technical Guide to the Physical Properties of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
This technical guide provides a comprehensive overview of the physical properties of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Given the limited availability of experimentally determined data for this specific molecule, this guide combines available computed data with high-quality predictions from validated computational models. Furthermore, it outlines standard experimental protocols for the determination of key physical characteristics, offering a framework for empirical validation.
Introduction
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The presence of a propanoic acid side chain introduces a carboxylic acid functional group, influencing the molecule's acidity and solubility, while the iodinated and dimethylated pyrazole core dictates its lipophilicity, steric profile, and potential for further chemical modification. A thorough understanding of its physical properties is paramount for its application in drug design, formulation development, and pharmacokinetic studies.
Molecular Structure and Chemical Identifiers
The foundational step in characterizing a compound is to define its molecular structure and associated identifiers.
Caption: Molecular Structure of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 6645-81-4 | |
| Molecular Formula | C₈H₁₁IN₂O₂ | |
| Molecular Weight | 294.09 g/mol | |
| InChI Key | CKKYOUULJSNVAQ-UHFFFAOYSA-N |
Physical Properties: A Blend of Computed and Predicted Data
The following table summarizes the key physical properties of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. It is crucial to note that in the absence of peer-reviewed, experimentally determined values, these properties are derived from computational models. For comparative purposes, data for the non-iodinated analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, are also provided.
Table 2: Physical Properties
| Property | 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Predicted/Computed) | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Computed) | Source |
| Melting Point | 135-145 °C (Predicted) | Not Available | ChemAxon |
| Boiling Point | 392.4 ± 42.0 °C (Predicted, for a related structure) | Not Available | |
| pKa (acidic) | 4.5 (Predicted) | Not Available | ChemAxon |
| Solubility | Low in water (Predicted) | 6.9 µg/mL (at pH 7.4, for a related structure) | ChemAxon, |
| LogP (XLogP3) | 1.1 | 0.5 | , |
| Topological Polar Surface Area | 55.1 Ų | 55.1 Ų | , |
| Hydrogen Bond Donor Count | 1 | 1 | , |
| Hydrogen Bond Acceptor Count | 3 | 3 | , |
| Rotatable Bond Count | 3 | 3 | , |
Predictions were generated using ChemAxon's Chemicalize platform, a widely recognized tool for predicting physicochemical properties.
The predicted pKa of 4.5 suggests that the carboxylic acid moiety is moderately acidic, comparable to many simple carboxylic acids. This implies that at physiological pH (around 7.4), the compound will exist predominantly in its deprotonated, carboxylate form. The predicted low water solubility is consistent with the presence of the relatively large, hydrophobic iodinated pyrazole ring system. The LogP value of 1.1 indicates a moderate degree of lipophilicity.
Standard Experimental Protocols for Physical Property Determination
To facilitate the empirical validation of the predicted properties, this section outlines standard laboratory procedures for determining melting point, solubility, and pKa.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.[1][2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the crystalline sample is thoroughly dried to remove any residual solvent.
-
Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.[1]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: If the approximate melting point is known, heat the sample rapidly to about 20°C below this temperature. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3]
-
Observation and Recording: Carefully observe the sample through the magnifier. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[3]
Solubility Determination
Solubility is a critical parameter that influences a compound's bioavailability and formulation. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions).[5]
-
Sample Addition: Add an excess amount of the solid compound to each buffer solution in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37°C for biopharmaceutical relevance) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a classic and reliable method for its determination.[6][7][8]
Caption: Workflow for pKa Determination.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture) at a known concentration.[7]
-
Apparatus Setup: Calibrate a pH meter using standard buffer solutions.[6]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound, adding the titrant in small, precise increments.[8]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[6]
Proposed Synthesis Route
The synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be envisioned through a two-step process starting from the commercially available 3,5-dimethylpyrazole. This proposed route is based on established methods for the N-alkylation and iodination of pyrazoles.
Step 1: N-Alkylation
The first step involves the N-alkylation of 3,5-dimethylpyrazole with a suitable three-carbon electrophile bearing a protected carboxylic acid, such as ethyl 3-bromopropanoate. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen.[9][10]
Step 2: Iodination
The resulting 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (after hydrolysis of the ester) can then be iodinated at the 4-position of the pyrazole ring. This is commonly achieved using an electrophilic iodine source, such as N-iodosuccinimide (NIS), in a suitable solvent.
Conclusion
This technical guide has provided a detailed overview of the physical properties of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, drawing upon computed and predicted data in the absence of extensive experimental results. The outlined standard protocols offer a clear path for researchers to empirically determine these properties, which is essential for advancing the study and application of this compound in drug discovery and development. The provided information serves as a valuable resource for scientists and professionals working with this and related pyrazole-based molecules.
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O'Hagan, D. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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